Lipophilicity Advantage: 7.3-Fold Higher LogP vs. (4-Methylpiperidin-4-yl)methanol
This compound demonstrates a substantially higher computed lipophilicity (LogP = 2.21890) compared to its N‑benzyl‑lacking analog (4‑methylpiperidin‑4‑yl)methanol (XLogP3-AA = 0.3) [1]. This difference of +1.92 LogP units represents a >80‑fold theoretical increase in octanol‑water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.21890 |
| Comparator Or Baseline | (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8), XLogP3-AA = 0.3 |
| Quantified Difference | ΔLogP = +1.92 (7.3‑fold numerical difference; >80‑fold in partition coefficient) |
| Conditions | Computed values from established in silico algorithms (XLogP3‑AA for comparator; vendor‑provided LogP for target compound) |
Why This Matters
Higher lipophilicity is a critical determinant for passive membrane permeability and blood-brain barrier penetration, making this compound a more suitable intermediate for CNS-targeted drug discovery campaigns.
- [1] National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22507737, (4-Methylpiperidin-4-yl)methanol. View Source
